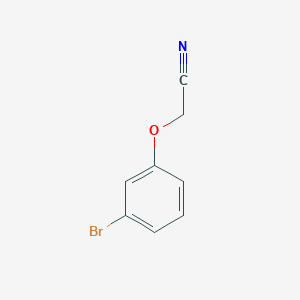

2-(3-Bromophenoxy)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMRVKKDBUFIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594955 | |

| Record name | (3-Bromophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951918-24-4 | |

| Record name | (3-Bromophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Bromophenoxy)acetonitrile: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromophenoxy)acetonitrile is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. Its structure, incorporating a brominated aromatic ring, an ether linkage, and a nitrile group, offers a versatile platform for the synthesis of more complex molecular architectures. The presence of the bromine atom provides a handle for various cross-coupling reactions, while the nitrile moiety can be readily transformed into other critical functional groups such as amines and carboxylic acids. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this valuable building block.

Chemical Structure and Identification

2-(3-Bromophenoxy)acetonitrile is characterized by a cyanomethyl group (-CH₂CN) attached to a 3-bromophenyl group via an ether linkage.

-

IUPAC Name: 2-(3-Bromophenoxy)acetonitrile

-

Molecular Formula: C₈H₆BrNO

-

Molecular Weight: 212.05 g/mol

-

SMILES: N#CCOc1cccc(Br)c1

Physicochemical and Spectroscopic Properties

While extensive experimental data for 2-(3-Bromophenoxy)acetonitrile is not widely published, its properties can be reliably inferred from its constituent functional groups and data from analogous compounds such as phenoxyacetonitrile.

Physical Properties

| Property | Predicted Value/State | Justification/Reference |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on the appearance of similar phenoxyacetonitrile and brominated aromatic compounds.[1] |

| Boiling Point | > 200 °C (at atmospheric pressure) | Aryl ethers and nitriles typically have high boiling points. |

| Melting Point | Not available | Likely a low-melting solid or liquid at room temperature. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Insoluble in water. | The aromatic and ether components confer lipophilicity. |

Spectroscopic Data (Predicted)

The following are predicted spectroscopic characteristics based on the structure of 2-(3-Bromophenoxy)acetonitrile.

-

¹H NMR:

-

A singlet for the methylene protons (-O-CH₂ -CN) is expected around δ 4.8-5.0 ppm.

-

A complex multiplet pattern in the aromatic region (δ 7.0-7.5 ppm) corresponding to the four protons on the disubstituted benzene ring.

-

-

¹³C NMR:

-

A signal for the nitrile carbon (-C N) is expected around δ 115-120 ppm.

-

A signal for the methylene carbon (-O-C H₂-CN) is expected around δ 55-65 ppm.

-

Multiple signals in the aromatic region (δ 110-160 ppm), including the carbon bearing the bromine atom (C-Br) and the carbon attached to the ether oxygen (C-O).

-

-

Infrared (IR) Spectroscopy:

-

A sharp, medium-intensity peak for the nitrile (C≡N) stretch is expected around 2250-2270 cm⁻¹.[3]

-

Strong C-O-C (ether) stretching bands are expected in the region of 1250-1000 cm⁻¹.

-

C-H stretching from the aromatic ring will appear just above 3000 cm⁻¹.[3]

-

C=C stretching from the aromatic ring will be observed in the 1600-1450 cm⁻¹ region.[3]

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 211 and 213.

-

Synthesis of 2-(3-Bromophenoxy)acetonitrile

The most direct and industrially scalable method for the synthesis of 2-(3-Bromophenoxy)acetonitrile is the Williamson ether synthesis.[1][4] This reaction involves the nucleophilic substitution of a haloacetonitrile by a phenoxide.

Reaction Principle: Williamson Ether Synthesis

The synthesis proceeds via the deprotonation of 3-bromophenol with a suitable base to form the corresponding 3-bromophenoxide. This phenoxide then acts as a nucleophile, attacking an electrophilic cyanomethylating agent, such as chloroacetonitrile or bromoacetonitrile, in an Sₙ2 reaction to form the desired ether product.[1][2][4][5][6]

Caption: Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol (Exemplary)

Materials:

-

3-Bromophenol (1.0 eq)

-

Chloroacetonitrile or Bromoacetonitrile (1.1 - 1.5 eq)

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 - 2.0 eq)

-

Acetone or Acetonitrile (solvent)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromophenol (1.0 eq) and the chosen solvent (e.g., acetone).

-

Base Addition: Add the base (e.g., potassium carbonate, 2.0 eq) to the solution. If using sodium hydride, extreme caution must be exercised due to its reactivity with moisture, and an anhydrous solvent like THF or DMF should be used.

-

Addition of Haloacetonitrile: Add the haloacetonitrile (e.g., chloroacetonitrile, 1.2 eq) to the stirring mixture.

-

Reaction: Heat the reaction mixture to reflux (for acetone, this is approximately 56°C) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Reactivity and Synthetic Applications

2-(3-Bromophenoxy)acetonitrile is a valuable intermediate due to its three main reactive sites: the nitrile group, the aromatic bromine, and the ether linkage.

Caption: Key Reactive Sites and Transformations.

Transformations of the Nitrile Group

-

Reduction to Primary Amines: The nitrile can be reduced to a primary amine, 2-(3-bromophenoxy)ethanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is fundamental in the synthesis of many pharmaceutical agents.[7]

-

Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form 2-(3-bromophenoxy)acetic acid, another important synthetic intermediate.[7]

Reactions at the Aryl Bromide

-

Cross-Coupling Reactions: The bromine atom is a key functionality for carbon-carbon and carbon-heteroatom bond formation. It can readily participate in palladium-catalyzed cross-coupling reactions such as:

These reactions allow for the elaboration of the aromatic core, which is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of a lead compound.

Safety and Handling

-

General Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[9] May cause irritation to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

All handling should be performed in a well-ventilated fume hood.

-

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids/bases.

Conclusion

2-(3-Bromophenoxy)acetonitrile is a versatile and valuable building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. While detailed experimental data on the compound itself is limited, its synthesis and reactivity can be reliably predicted based on well-established chemical principles, enabling its effective use in research and development.

References

-

PubChem. Phenoxyacetonitrile. National Center for Biotechnology Information. [Link]

-

University of Wisconsin-Madison. The Williamson Ether Synthesis. [Link]

-

University of South Alabama. Experiment 06 Williamson Ether Synthesis. [Link]

-

Matrix Fine Chemicals. 2-(3-BROMOPHENYL)ACETONITRILE | CAS 31938-07-5. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

PubMed. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]

-

PubChem. (3-Bromophenyl)acetonitrile. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Bromobenzyl cyanide. National Center for Biotechnology Information. [Link]

- Google Patents. Substituted acetonitriles and their synthesis.

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

The Japanese Pharmacopoeia. INFRARED REFERENCE SPECTRA. [Link]

-

MDPI. Advances in the Application of Acetonitrile in Organic Synthesis since 2018. [Link]

- Google Patents.

-

Semantic Scholar. Acetonitrile as a Building Block and Reactant. [Link]

-

Patsnap Eureka. Preparation method of 2-(2-bromo-1,3-thiazol-5-yl) acetonitrile. [Link]

-

National Institute of Standards and Technology. Acetonitrile - the NIST WebBook. [Link]

-

Patsnap Eureka. Bromoacetonitrile patented technology retrieval search results. [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

- Google Patents. Process for preparing acetonitrile.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. Williamson_ether_synthesis [chemeurope.com]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Phenoxyacetonitrile | C8H7NO | CID 241641 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3-Bromophenyl)acetonitrile: Synthesis, Properties, and Applications

A Note on Nomenclature: This technical guide focuses on 2-(3-Bromophenyl)acetonitrile (CAS No: 31938-07-5) . It is important to distinguish this compound from the structurally related "2-(3-Bromophenoxy)acetonitrile," for which public scientific literature and chemical databases provide limited specific information. The "phenyl" linkage indicates a direct bond between the brominated aromatic ring and the acetonitrile group, whereas a "phenoxy" linkage would imply an ether bond (C-O-C). Given the prevalence of data for the former, this guide addresses the compound most frequently encountered in research and development.

Introduction and Core Compound Identification

2-(3-Bromophenyl)acetonitrile, also known as 3-bromobenzyl cyanide, is an important synthetic intermediate in the fields of medicinal chemistry and materials science.[1][2] Its structure, featuring a brominated phenyl ring and a reactive nitrile group, allows for a variety of chemical transformations, making it a versatile building block for more complex molecules.[3][4] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, key applications in drug discovery, and essential safety and handling information for laboratory and industrial professionals.

The core identifying information for 2-(3-Bromophenyl)acetonitrile is summarized below:

| Identifier | Value | Source(s) |

| CAS Number | 31938-07-5 | [5][6][7] |

| Molecular Formula | C₈H₆BrN | [5][6] |

| Molecular Weight | 196.04 g/mol | [6][7] |

| IUPAC Name | 2-(3-bromophenyl)acetonitrile | [5][6] |

| Synonyms | 3-Bromobenzyl cyanide, m-Bromobenzyl cyanide | [6][7][8] |

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of 2-(3-Bromophenyl)acetonitrile dictate its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Appearance | Off-white to light yellow crystalline solid/powder | [1] |

| Melting Point | 27-28 °C (lit.) | [7] |

| Boiling Point | 145-147 °C at 10 mmHg (lit.) | [7][8] |

| Flash Point | > 113 °C (> 235.4 °F) - closed cup | [7] |

| Solubility | Insoluble in water, soluble in many organic solvents. | [2] |

| Density | ~1.4 g/cm³ | [1] |

Synthesis of 2-(3-Bromophenyl)acetonitrile: A Validated Protocol

The most common laboratory and industrial synthesis of 2-(3-Bromophenyl)acetonitrile involves the nucleophilic substitution of 3-bromobenzyl halide with a cyanide salt. This cyanation reaction is a robust and well-established method for producing arylacetonitriles.

Reaction Principle

The underlying principle is an SN2 reaction where the cyanide anion (CN⁻) acts as a nucleophile, displacing the bromide from 3-bromobenzyl bromide. The choice of a polar aprotic solvent is crucial to solvate the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion.

Detailed Experimental Protocol

Materials:

-

3-Bromobenzyl bromide

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM) or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 3-bromobenzyl bromide (1.0 eq) in anhydrous DMF.

-

Addition of Cyanide: Carefully add sodium cyanide (1.1 eq) to the solution in portions. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer three times with dichloromethane or ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure 2-(3-Bromophenyl)acetonitrile.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-(3-Bromophenyl)acetonitrile.

Applications in Drug Discovery and Organic Synthesis

2-(3-Bromophenyl)acetonitrile is a valuable precursor in the synthesis of various pharmaceutical agents and other biologically active molecules.[7]

-

Scaffold for 5-HT₇ Receptor Ligands: It has been utilized in the synthesis of novel aminoethylbiphenyls which act as potent ligands for the 5-HT₇ serotonin receptor, a target for central nervous system disorders.[7]

-

Intermediate for Antibiotic Agents: The compound serves as a starting material for creating 2-alkylidenethiazolidine-4,5-diones, which have been investigated for their antibiotic properties.[7]

-

Versatile Synthetic Intermediate: The bromine atom can be functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon bonds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing access to a wide range of derivatives.[3]

Role in a Generalized Drug Synthesis Pathway

Caption: Potential synthetic pathways from 2-(3-Bromophenyl)acetonitrile in drug discovery.

Safety, Handling, and Storage

2-(3-Bromophenyl)acetonitrile is a hazardous substance and must be handled with appropriate safety precautions.[7][9]

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7][9]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[7][9]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[7][9]

-

Skin Irritation (Category 2): Causes skin irritation.[9]

-

Eye Irritation (Category 2): Causes serious eye irritation.[9]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[7][9]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[9]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and strong bases.[10]

-

Store locked up or in an area accessible only to qualified or authorized personnel.

Conclusion

2-(3-Bromophenyl)acetonitrile is a cornerstone intermediate for synthetic chemists, particularly in the pharmaceutical industry. Its dual reactivity allows for the strategic construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling protocols is essential for its effective and responsible use in research and development.

References

-

Matrix Fine Chemicals. 2-(3-BROMOPHENYL)ACETONITRILE | CAS 31938-07-5. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 36023, (3-Bromophenyl)acetonitrile. [Link]

-

Fisher Scientific. SAFETY DATA SHEET: 3-Bromophenylacetonitrile. [Link]

-

Chemdiv. Understanding Bromoacetonitrile: From Laboratory to Industrial Chemistry. [Link]

-

LookChem. 2-(3-Bromophenyl)Acetonitrile Supplier in China. [Link]

-

Alchem.Pharmtech. CAS N/A | 2-(3-Bromophenyl)acetonitrile. [Link]

-

The Good Scents Company. 3-bromophenyl acetonitrile, 31938-07-5. [Link]

-

ChemBK. (3-bromophenyl)acetonitrile. [Link]

Sources

- 1. 2-(3-Bromophenyl)Acetonitrile Supplier in China [nj-finechem.com]

- 2. 3-bromophenyl acetonitrile, 31938-07-5 [thegoodscentscompany.com]

- 3. lifechempharma.com [lifechempharma.com]

- 4. lifechempharma.com [lifechempharma.com]

- 5. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 6. (3-Bromophenyl)acetonitrile | C8H6BrN | CID 36023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Bromophenylacetonitrile 98 31938-07-5 [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. fishersci.ie [fishersci.ie]

- 10. fishersci.com [fishersci.com]

Physical and chemical properties of 2-(3-Bromophenoxy)acetonitrile

An In-depth Technical Guide to 2-(3-Bromophenoxy)acetonitrile: Synthesis, Properties, and Synthetic Utility

Foreword

As a Senior Application Scientist, one often encounters molecules that, while not extensively cataloged in commercial libraries, represent significant untapped potential as building blocks in medicinal chemistry and materials science. 2-(3-Bromophenoxy)acetonitrile is one such compound. Its architecture—a stable phenoxy ether linkage, a versatile nitrile functional group, and a strategically placed bromine atom—presents a trifecta of opportunities for molecular elaboration. This guide provides a comprehensive overview of this molecule, moving from its fundamental properties and a robust, field-proven synthesis protocol to its predicted reactivity and potential applications. For researchers and drug development professionals, this document serves as a practical manual for the synthesis, characterization, and strategic deployment of this valuable synthetic intermediate.

Compound Identification and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. 2-(3-Bromophenoxy)acetonitrile is defined by a unique combination of structural features, which are cataloged by the following identifiers.

| Identifier | Value | Source |

| IUPAC Name | 2-(3-Bromophenoxy)acetonitrile | - |

| CAS Number | 951918-24-4 | [1] |

| Molecular Formula | C₈H₆BrNO | [1] |

| Molecular Weight | 212.04 g/mol | [1] |

| SMILES | N#CCOC1=CC=CC(Br)=C1 | [1] |

The molecule's architecture is visualized below. The key features are the meta-substituted bromine on the phenyl ring, the ether oxygen bridge, and the terminal nitrile group, each conferring distinct chemical properties.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and comparison with well-characterized analogs such as 3-bromophenol and 3-bromophenylacetonitrile.[2][3]

| Property | Value (Predicted/Known) | Rationale & Causality |

| Appearance | Off-white to light yellow low-melting solid or viscous liquid. | Based on analogs like 3-bromophenylacetonitrile (m.p. 27-28 °C).[2] The ether linkage may slightly alter the crystal lattice energy. |

| Melting Point | ~25-35 °C (Estimated) | Similar molecular weight and planarity to related brominated aromatics suggest a melting point near room temperature. |

| Boiling Point | > 250 °C at 760 mmHg (Estimated) | The high molecular weight, polarity of the nitrile and ether groups, and aromatic ring lead to strong intermolecular forces requiring significant energy to overcome. |

| Solubility | Poorly soluble in water. Soluble in polar aprotic solvents (Acetonitrile, DMF, DMSO) and chlorinated solvents (DCM, Chloroform). | The large, hydrophobic bromophenyl ring dominates, rendering it immiscible with water. The polar ether and nitrile groups ensure solubility in common organic solvents. |

| Storage | Store at 2-8°C, sealed in a dry environment. | Recommended by suppliers.[1] This precaution prevents potential slow hydrolysis of the nitrile group and degradation from atmospheric moisture. |

Recommended Synthesis Protocol: Williamson Ether Synthesis

The most direct and reliable route to 2-(3-Bromophenoxy)acetonitrile is the Williamson ether synthesis. This venerable reaction remains a cornerstone of ether formation due to its high efficiency and broad applicability. The causality is straightforward: a phenoxide, generated by deprotonating a phenol with a mild base, acts as a potent nucleophile that displaces a halide from an electrophilic carbon in a classic SN2 reaction.[4]

Reaction Scheme & Mechanism

The synthesis involves the reaction of 3-bromophenol with an appropriate haloacetonitrile (e.g., bromoacetonitrile) in the presence of a non-nucleophilic base.

Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for a standard laboratory setting.

-

Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and acetone or dimethylformamide (DMF) (approx. 5 mL per gram of phenol).

-

Expertise Note: K₂CO₃ is a mild, inexpensive base sufficient to deprotonate the phenol without causing side reactions. Acetone is an excellent solvent for SN2 reactions and allows for easy removal post-reaction. DMF can be used for higher temperatures if the reaction is sluggish.

-

-

Reagent Addition: While stirring the suspension, add bromoacetonitrile (1.1 eq.) dropwise via syringe at room temperature.

-

Trustworthiness Note: Bromoacetonitrile is a lachrymator and toxic; this step must be performed in a certified chemical fume hood.[4] Using a slight excess of the alkylating agent ensures the complete consumption of the valuable phenol.

-

-

Reaction Execution: Heat the mixture to reflux (for acetone, ~56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-bromophenol spot is consumed.

-

Workup & Isolation: a. Cool the reaction mixture to room temperature and filter off the solid K₂CO₃ and potassium bromide byproduct. b. Concentrate the filtrate under reduced pressure to remove the solvent. c. Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. d. Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford 2-(3-Bromophenoxy)acetonitrile as a pure compound.

Predicted Spectroscopic Profile for Structural Verification

For a researcher synthesizing this compound for the first time, spectroscopic analysis is the definitive method of structural confirmation. Based on established principles and data from analogous structures, the following spectral fingerprints are expected.

| Spectroscopy | Expected Signature & Interpretation |

| ¹H NMR | Aromatic Region (δ 7.0-7.5 ppm): Four distinct signals (a triplet, and three multiplets or doublet of doublets) corresponding to the four protons on the substituted phenyl ring. Methylene Protons (δ ~4.9 ppm): A sharp singlet integrating to 2H. This downfield shift is characteristic of a methylene group adjacent to both an oxygen atom and an electron-withdrawing nitrile group. |

| ¹³C NMR | Nitrile Carbon (δ ~116 ppm): A sharp signal for the C≡N carbon. Aromatic Carbons (δ 115-160 ppm): Six distinct signals, with the carbon attached to bromine (C-Br) at ~122 ppm and the carbon attached to the ether oxygen (C-O) significantly downfield at ~157 ppm. Methylene Carbon (δ ~55 ppm): A signal for the -O-C H₂-CN carbon. |

| IR Spectroscopy | C≡N Stretch (~2250 cm⁻¹): A sharp, strong, and unmistakable absorption band, characteristic of a nitrile functional group. C-O-C Stretch (~1250 cm⁻¹, asymmetric & ~1050 cm⁻¹, symmetric): Two characteristic bands confirming the presence of the aryl ether linkage. C-Br Stretch (~680 cm⁻¹): A weaker absorption in the fingerprint region. |

| Mass Spectrometry | Molecular Ion (M⁺): A characteristic doublet peak at m/z 211 and 213 with an approximate 1:1 intensity ratio. This iconic isotopic pattern is definitive proof of the presence of a single bromine atom in the molecule. |

Chemical Reactivity & Applications in Drug Development

The true value of 2-(3-Bromophenoxy)acetonitrile lies in its trifunctional nature, which allows for sequential, controlled modifications. This makes it an ideal scaffold for building molecular complexity in drug discovery programs.

The Aryl Bromide: A Handle for Cross-Coupling

The C(sp²)-Br bond is the primary site for strategic carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. This functionality transforms the molecule from a simple building block into a versatile platform.

-

Suzuki Coupling: Reaction with boronic acids introduces new aryl or vinyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines provides access to substituted anilines, a common motif in pharmaceuticals.

-

Sonogashira Coupling: Reaction with terminal alkynes yields aryl alkynes, useful for constructing rigid molecular linkers.

The Nitrile Group: A Versatile Precursor

The nitrile group is not merely an inert placeholder; it is a synthetic linchpin that can be converted into other critical functional groups.

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (2-(3-bromophenoxy)acetic acid), a key functional group for interacting with biological targets.

-

Reduction: Using reducing agents like LiAlH₄ or catalytic hydrogenation, the nitrile is converted to a primary amine (2-(3-bromophenoxy)ethanamine), introducing a basic center for salt formation or further functionalization.

The stability of the ether linkage under these varied conditions is a key advantage, allowing for selective manipulation of the aryl bromide and nitrile groups without cleavage of the core scaffold.

Safety and Handling

As this compound is not widely commercially available, a formal Safety Data Sheet (SDS) is often unavailable. However, a robust safety assessment can be constructed based on its functional groups and the known hazards of its precursors and analogs.

-

Hazard Class: Based on the properties of bromoacetonitrile and other aryl nitriles, 2-(3-Bromophenoxy)acetonitrile should be handled as an Acutely Toxic compound (harmful if swallowed, in contact with skin, or if inhaled) and a Skin/Eye Irritant .[2][4]

-

GHS Pictograms (Anticipated): GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark).

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P310 (IF SWALLOWED): Immediately call a POISON CENTER or doctor.

-

P302+P352 (IF ON SKIN): Wash with plenty of soap and water.

-

P305+P351+P338 (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Mandatory Personal Protective Equipment (PPE):

-

Nitrile gloves

-

Chemical safety goggles

-

Buttoned lab coat

-

All manipulations must be conducted within a certified chemical fume hood.

References

-

Matrix Fine Chemicals. 2-(3-BROMOPHENYL)ACETONITRILE | CAS 31938-07-5. [Link]

-

LookChem. 2-(3-Bromophenyl)Acetonitrile Supplier in China. [Link]

-

PubChem. (3-Bromophenyl)acetonitrile | C8H6BrN | CID 36023. [Link]

-

PubChem. 2-(3-Bromo-5-methoxyphenyl)acetonitrile | C9H8BrNO | CID 21242965. [Link]

-

Alchem.Pharmtech. CAS N/A | 2-(3-Bromophenyl)acetonitrile. [Link]

-

PubChem. 2-Bromobenzyl cyanide | C8H6BrN | CID 29625. [Link]

-

Lifechem. Understanding Bromoacetonitrile: From Laboratory to Industrial Chemistry. [Link]

-

PubChem. 3-Bromophenol | C6H5BrO | CID 11563. [Link]

-

PubChem. (3-Bromophenyl)acetonitrile - Substance Record. [Link]

-

PubChem. 2-Amino-2-(4-bromophenyl)acetonitrile | C8H7BrN2 | CID 12140599. [Link]

-

ACS Environmental Au. Haloacetonitriles Induce Structure-Related Cellular Toxicity Through Distinct Proteome Thiol Reaction Mechanisms. [Link]

- Google Patents.

Sources

2-(3-Bromophenoxy)acetonitrile safety data sheet and handling precautions

An In-Depth Technical Guide to the Safe Handling of 2-(3-Bromophenoxy)acetonitrile for Research and Development

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for 2-(3-Bromophenoxy)acetonitrile (CAS No. 951918-24-4), a key intermediate in pharmaceutical research and drug development.[1] Designed for researchers, chemists, and laboratory professionals, this document synthesizes critical safety data, field-proven handling techniques, and emergency response protocols to ensure a safe and compliant laboratory environment. The guidance herein is grounded in established principles of chemical safety and draws upon data from closely related structural analogues to provide a conservative and robust safety framework.

Compound Identification and Application Context

2-(3-Bromophenoxy)acetonitrile is an aromatic nitrile used as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] Its structure, featuring a brominated phenoxy group attached to an acetonitrile moiety, presents a unique combination of reactivity and toxicological considerations that demand rigorous adherence to safety protocols.

| Identifier | Value |

| IUPAC Name | 2-(3-Bromophenoxy)acetonitrile |

| CAS Number | 951918-24-4[1] |

| Molecular Formula | C₈H₆BrNO |

| Molecular Weight | 212.05 g/mol |

| Appearance | Reported as a white powder[1] |

| Synonyms | (3-Bromophenoxy)acetonitrile |

Hazard Analysis and Toxicological Profile

While a specific, comprehensive Safety Data Sheet (SDS) for 2-(3-Bromophenoxy)acetonitrile is not widely available, a robust hazard assessment can be constructed by examining its structural components and data from close analogues.

Core Toxicological Concern: The Nitrile Group The primary toxicological concern for this and related compounds is the acetonitrile functional group. Organic nitriles can be metabolized in the body to release cyanide ions, which inhibit cellular respiration and can be rapidly fatal.[3] Symptoms of cyanide exposure can be delayed and include headache, dizziness, nausea, and respiratory distress, progressing to convulsions, coma, and death in severe cases.[3][4] Therefore, all handling procedures must be designed to prevent any route of exposure.

Hazard Profile Based on Structural Analogues The following GHS classification is extrapolated from data for the closely related compounds (3-Bromophenyl)acetonitrile (CAS 31938-07-5) and Phenoxyacetonitrile (CAS 3598-14-9). This represents a conservative, protective assessment.

| Hazard Class | Category | Hazard Statement | Basis / Reference |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | (3-Bromophenyl)acetonitrile, Phenoxyacetonitrile[3][5][6][7] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | (3-Bromophenyl)acetonitrile, Phenoxyacetonitrile[3][5][6][7] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | (3-Bromophenyl)acetonitrile, Phenoxyacetonitrile[3][5][6][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | (3-Bromophenyl)acetonitrile[3][5][6] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | (3-Bromophenyl)acetonitrile[3][5][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | (3-Bromophenyl)acetonitrile[5][6] |

Physical and Chemical Properties (Based on Isomer)

The following data is for the closely related isomer, (3-Bromophenyl)acetonitrile (CAS 31938-07-5), and should be considered indicative for establishing safe handling parameters.

| Property | Value | Reference |

| Boiling Point | 145-147 °C @ 10 mmHg | [5] |

| Melting Point | 27-28 °C | [5] |

| Flash Point | > 113 °C (> 235.4 °F) - closed cup | [5] |

| Water Solubility | No data available; likely low |

The high boiling point and flash point suggest the compound is not highly volatile or flammable at standard laboratory temperatures, but vapors can form upon heating.

Standard Operating Protocol for Safe Handling

Adherence to a strict, step-by-step protocol is mandatory. The causality behind these steps is to create a multi-layered defense against chemical exposure through containment, personal protection, and procedural diligence.

Engineering Controls & Personal Protective Equipment (PPE)

The foundation of safety lies in physically isolating the chemical from the researcher.

-

Primary Engineering Control: All manipulations of 2-(3-Bromophenoxy)acetonitrile, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. This is non-negotiable and serves to contain any vapors or dust, preventing inhalation.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are required. If there is a significant splash risk, a face shield should be worn in addition to goggles.

-

Hand Protection: Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to many organic compounds. Gloves must be inspected before use and changed immediately if contamination is suspected.

-

Body Protection: A flame-resistant lab coat must be worn and fully fastened. Long pants and closed-toe shoes are mandatory. For larger quantities, a chemically resistant apron is advised.

-

Step-by-Step Handling Procedure

-

Preparation: a. Establish a "designated area" within the fume hood specifically for this work. b. Ensure the fume hood is functioning correctly (check airflow monitor). c. Verify that an emergency safety shower and eyewash station are accessible and have been recently tested.[8] d. Assemble all necessary equipment and reagents within the fume hood before introducing the compound.

-

Weighing and Transfer: a. Weigh the solid compound directly into the reaction vessel or a tared container within the fume hood. Avoid weighing on an open bench. b. Use tools (spatulas, etc.) dedicated to this process to prevent cross-contamination. c. If transferring a solution, use a syringe or cannula technique to minimize exposure.

-

During Reaction: a. Keep the reaction vessel closed or under a positive pressure of inert gas. b. Maintain constant vigilance and never work alone when handling this compound.[4]

-

Post-Procedure & Decontamination: a. Upon completion, quench the reaction carefully if required. b. Decontaminate all glassware and equipment that came into contact with the compound. A rinse with a suitable organic solvent followed by a standard cleaning procedure is recommended. c. Wipe down the designated area in the fume hood with an appropriate solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.[4]

Storage and Waste Management

-

Storage: Store the compound in a tightly sealed, clearly labeled container. Keep it in a cool, dry, and well-ventilated area designated for toxic chemicals. It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.

-

Waste Disposal: All waste materials, including contaminated PPE, cleaning supplies, and residual chemical, must be collected in a dedicated, sealed hazardous waste container. The container must be clearly labeled with "Hazardous Waste" and the full chemical name. Dispose of the waste through your institution's Environmental Health & Safety (EHS) office.

Emergency Response Protocols

Rapid and correct response to an emergency is critical to mitigating harm.

Exposure Response

The following diagram outlines the immediate actions required in the event of a personal exposure. Speed is essential.

Caption: Immediate response workflow for personal exposure.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (use a pocket mask to avoid rescuer contamination) and call for immediate medical assistance.[6][8]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes in a safety shower. Remove all contaminated clothing while rinsing. Seek immediate medical attention.[3][8]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes using an eyewash station. Hold eyelids open to ensure thorough rinsing. Seek immediate medical attention.[6][8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or physician immediately.[8]

Spill Response

-

Small Spill (in a fume hood):

-

Alert others in the lab.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully scoop the material into a labeled hazardous waste container.

-

Decontaminate the area with a suitable solvent and then soap and water.

-

-

Large Spill (or any spill outside a fume hood):

-

Evacuate the immediate area.

-

Alert others and activate the fire alarm if necessary.

-

Call your institution's EHS emergency line or 911.

-

Prevent entry to the contaminated area.

-

Pre-Work Risk Assessment

Before any new procedure involving 2-(3-Bromophenoxy)acetonitrile, a risk assessment must be performed. This ensures that all potential hazards have been considered and mitigated.

Caption: A logical workflow for pre-experiment risk assessment.

Conclusion

2-(3-Bromophenoxy)acetonitrile is a valuable research chemical whose safe use is predicated on a thorough understanding of its potential hazards and a disciplined application of safety protocols. By treating this compound with the respect it deserves—leveraging proper engineering controls, wearing appropriate PPE, and being prepared for emergencies—researchers can confidently and safely advance their scientific objectives.

References

-

Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]

-

Monash University. First aid for cyanide exposure. [Link]

-

The Good Scents Company. 3-bromophenyl acetonitrile Information. [Link]

-

PubChem. Phenoxyacetonitrile Compound Summary. [Link]

-

LookChem. 2-(3-Bromophenoxy)acetonitrile Product Page. [Link]

-

ChemBK. (3-bromophenyl)acetonitrile Information. [Link]

Sources

- 1. 2-(3-Bromophenoxy)acetonitrile, CasNo.951918-24-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 2. lifechempharma.com [lifechempharma.com]

- 3. (3-Bromophenyl)acetonitrile | C8H6BrN | CID 36023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 5. 3-溴氰苄 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.ie [fishersci.ie]

- 7. Phenoxyacetonitrile | C8H7NO | CID 241641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

A Technical Guide to 2-(3-Bromophenoxy)acetonitrile: Synthesis, Characterization, and Synthetic Potential

Abstract: 2-(3-Bromophenoxy)acetonitrile is a bifunctional organic molecule possessing significant potential as an intermediate in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the compound, including its molecular structure, a robust proposed synthesis protocol via Williamson ether synthesis, and a predictive analysis of its spectroscopic characteristics. Crucially, this document explores the synthetic utility of its key functional groups—the aryl bromide, the ether linkage, and the nitrile moiety—detailing its potential application in advanced C-C and C-N cross-coupling reactions, as well as transformations of the nitrile group. Safety protocols for handling are also thoroughly addressed. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Molecular Profile and Physicochemical Properties

2-(3-Bromophenoxy)acetonitrile (CAS No. 951918-24-4) is an aromatic compound featuring a brominated phenyl ring connected to a cyanomethyl group through an ether linkage. This unique arrangement of functional groups makes it a valuable intermediate for introducing the 3-bromophenoxyacetonitrile motif or for subsequent, selective chemical modifications.

| Property | Value | Source |

| IUPAC Name | 2-(3-Bromophenoxy)acetonitrile | - |

| CAS Number | 951918-24-4 | [1] |

| Molecular Formula | C₈H₆BrNO | [1] |

| Molecular Weight | 212.04 g/mol | [1] |

| Appearance | White powder (predicted) | - |

| SMILES | N#CCOC1=CC=CC(Br)=C1 | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

Proposed Synthesis: Williamson Ether Synthesis

The most direct and industrially scalable route to 2-(3-Bromophenoxy)acetonitrile is the Williamson ether synthesis. This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide. In this case, 3-bromophenol is deprotonated by a suitable base to form the more nucleophilic 3-bromophenoxide, which then displaces the bromide from bromoacetonitrile.

Causality of Experimental Choices

-

Reactants: 3-Bromophenol is a readily available starting material.[2][3] Bromoacetonitrile serves as the electrophile, providing the cyanomethyl group. It is highly reactive due to the electron-withdrawing nature of the adjacent nitrile group, which makes the carbon atom susceptible to nucleophilic attack.[4][5]

-

Base: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to deprotonate the phenol (pKa ≈ 10) but mild enough to avoid significant side reactions. The use of a stronger base like sodium hydride is also possible but requires stricter anhydrous conditions.

-

Solvent: A polar aprotic solvent such as acetonitrile (CH₃CN) or acetone is preferred. These solvents effectively solvate the potassium cation while not interfering with the nucleophilicity of the phenoxide, thus accelerating the Sₙ2 reaction.

Experimental Workflow Diagram

Sources

An In-depth Technical Guide to the Solubility of 2-(3-Bromophenoxy)acetonitrile in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(3-Bromophenoxy)acetonitrile. As a Senior Application Scientist, the goal is to synthesize foundational chemical principles with actionable, field-proven methodologies to empower researchers in leveraging this compound effectively in synthesis, formulation, and purification processes. Understanding solubility is a cornerstone of chemical and pharmaceutical development, dictating everything from reaction kinetics to the bioavailability of a final product.[1]

Core Physicochemical Properties of 2-(3-Bromophenoxy)acetonitrile

Before delving into solubility, a baseline understanding of the molecule's intrinsic properties is essential. The structure and functional groups of 2-(3-Bromophenoxy)acetonitrile govern its interactions with various solvents. The molecule consists of a bromophenoxy group linked to an acetonitrile moiety. The bromine atom and the ether linkage introduce polarity, while the phenyl ring provides a non-polar, hydrophobic character. The nitrile group (-C≡N) is a strong hydrogen bond acceptor, further influencing its interaction with protic solvents.[2]

Table 1: Key Physicochemical Properties of 2-(3-Bromophenoxy)acetonitrile

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNO | [3][4] |

| Molecular Weight | 212.05 g/mol | N/A |

| Appearance | Off-white to light yellow crystalline powder | [5] |

| Melting Point | 27-28 °C (for the isomer 2-(3-bromophenyl)acetonitrile) | [6] |

| Boiling Point | 145-147 °C / 10 mmHg (for the isomer 2-(3-bromophenyl)acetonitrile) | [6] |

| Calculated logP (o/w) | 2.6 (for the isomer 2-(3-bromophenyl)acetonitrile) | [4] |

| Polar Surface Area | 33.0 Ų (ether + nitrile) | N/A |

Note: Experimental data for 2-(3-Bromophenoxy)acetonitrile is not widely published. Data for the structural isomer (3-Bromophenyl)acetonitrile is provided for reference where applicable, as it shares the same elemental composition and similar functional groups.

Foundational Principles of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like."[7][8] This means that substances with similar polarities and intermolecular forces are more likely to be miscible. The dissolution process can be understood as an equilibrium between the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions and the energy released from forming new solute-solvent interactions (solvation energy).

Key factors influencing the solubility of 2-(3-Bromophenoxy)acetonitrile include:

-

Polarity : The molecule possesses both polar (ether, nitrile, bromine) and non-polar (phenyl ring) regions. Its solubility will be highest in solvents of intermediate polarity or those that can engage in specific interactions.

-

Hydrogen Bonding : The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, enhancing solubility in protic solvents like alcohols.[2][7]

-

Molecular Size : Larger molecules can be more difficult for solvent molecules to surround and solvate, which can decrease solubility.[9]

-

Temperature : For most solids dissolving in liquid solvents, solubility increases with temperature as the additional energy helps overcome the lattice energy of the solid.[9][10]

Below is a conceptual diagram illustrating the key energetic factors involved in the dissolution process.

Caption: Conceptual model of the dissolution process.

Qualitative Solubility Profile

While extensive quantitative data is scarce, a qualitative assessment based on the compound's structure suggests the following solubility profile. This serves as a starting point for solvent selection in experimental settings.

Table 2: Predicted Qualitative Solubility of 2-(3-Bromophenoxy)acetonitrile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | High | Solvents in this class have strong dipole moments that can interact favorably with the polar functional groups of the solute. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the nitrile group, though the bulky non-polar region may limit very high solubility.[7] |

| Moderately Polar | Dichloromethane (DCM), Ethyl Acetate | High | Good balance of polarity to interact with both the polar and non-polar parts of the molecule. |

| Non-Polar | Hexane, Toluene | Low | The strong polar nature of the nitrile and ether groups makes the molecule incompatible with purely non-polar solvents.[7] |

| Aqueous | Water | Very Low | The large hydrophobic bromophenyl group significantly outweighs the polar contributions of the nitrile and ether groups, leading to poor water solubility.[11] |

Standard Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic (equilibrium) solubility is the shake-flask method.[12][13] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the solution to reach saturation. After equilibration, the undissolved solid is removed, and the concentration of the solute in the clear, saturated solution is determined, typically by High-Performance Liquid Chromatography (HPLC).[1][12][14]

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology

A. Materials and Equipment

-

2-(3-Bromophenoxy)acetonitrile (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Volumetric flasks and pipettes

-

Temperature-controlled orbital shaker or incubator

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

B. Protocol

-

Preparation of Standards: Prepare a stock solution of 2-(3-Bromophenoxy)acetonitrile in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). From this, create a series of calibration standards by serial dilution to cover the expected concentration range.

-

Sample Preparation: Add an excess amount of solid 2-(3-Bromophenoxy)acetonitrile to a pre-weighed vial. Causality Note: Using a clear excess ensures that the resulting solution will be saturated, which is the definition of thermodynamic solubility.[12]

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the test solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitate for 24 to 48 hours. Trustworthiness Note: A 48-hour time point should be compared to a 24-hour time point for a subset of samples. If the concentrations are consistent, it confirms that equilibrium has been reached.[13]

-

Sample Clarification: Remove the vials and allow them to stand at the same constant temperature for at least 1 hour to allow undissolved solids to settle.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first 0.2 mL to saturate the filter material. Collect the subsequent filtrate into a clean HPLC vial. Causality Note: Filtration is critical to remove any microscopic solid particles that could otherwise falsely elevate the measured concentration.[15]

-

Dilution: Perform a precise dilution of the filtrate with the HPLC mobile phase to ensure the final concentration is within the linear range of the calibration curve. Record the dilution factor accurately.

-

HPLC Quantification: Analyze the calibration standards and the diluted samples by HPLC.[16] The concentration of the diluted sample is determined from the standard curve.

-

Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Safety and Handling

2-(3-Bromophenoxy)acetonitrile, like many nitrile-containing compounds, should be handled with care. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[17]

-

Engineering Controls: Always work in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety goggles.[18][19]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[17]

References

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? YouTube.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- BenchChem. (n.d.). Solubility of Solvent Blue 35 in organic solvents.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Chem LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- AAT Bioquest. (2022, April 18). What factors affect solubility?

- National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls.

- Unknown source.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

- ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Phenomenex. (n.d.). HPLC Testing Procedure.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- LookChem. (n.d.). 2-(3-Bromophenyl)Acetonitrile: Reliable Source, Safe Handling, and Real Value.

- National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. PMC.

- Unigel. (2021, May 25). SAFETY DATA SHEET.

- National Oceanic and Atmospheric Administration. (n.d.). BROMOACETONITRILE. CAMEO Chemicals.

- The Good Scents Company. (n.d.). 3-bromophenyl acetonitrile, 31938-07-5.

- Matrix Fine Chemicals. (n.d.). 2-(3-BROMOPHENYL)ACETONITRILE | CAS 31938-07-5.

- PubChem. (n.d.). 2-[3-(4-Bromophenyl)morpholin-4-yl]acetonitrile.

- BenchChem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.

- PubChem. (n.d.). (3-Bromophenyl)acetonitrile | C8H6BrN | CID 36023.

- ChemBK. (2024, April 9). (3-bromophenyl)acetonitrile.

- ResearchGate. (n.d.). Solubility comparison in acetonitrile. [Download Scientific Diagram].

- IndiaMART. (n.d.). 2 3 Bromophenyl Acetonitrile, Purity: 98%.

- BLDpharm. (n.d.). 120667-58-5|2-Amino-2-(3-bromophenyl)acetonitrile.

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 4. (3-Bromophenyl)acetonitrile | C8H6BrN | CID 36023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(3-Bromophenyl)Acetonitrile Supplier in China [nj-finechem.com]

- 6. chembk.com [chembk.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 10. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. 3-bromophenyl acetonitrile, 31938-07-5 [thegoodscentscompany.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. enamine.net [enamine.net]

- 14. pharmaguru.co [pharmaguru.co]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

- 18. unigel.com.br [unigel.com.br]

- 19. BROMOACETONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Technical Guide to the Bio-Potential of Bromophenoxyacetonitrile Scaffolds

Foreword: The Emerging Pharmacological Interest in Bromophenoxyacetonitrile Derivatives

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with diverse biological activities is a paramount objective. The bromophenoxyacetonitrile moiety, a unique chemical architecture, has emerged as a promising scaffold for the development of new therapeutic agents. This guide provides an in-depth technical exploration of the potential biological activities of bromophenoxyacetonitrile derivatives, drawing upon mechanistic insights and experimental data from structurally related compounds. Our focus is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by robust experimental protocols and mechanistic frameworks.

The rationale for investigating this specific chemical class is rooted in the known bioactivities of its constituent parts. The bromophenol group is a common motif in marine natural products with demonstrated pharmacological properties, while the acetonitrile and phenoxy ether linkages are present in numerous bioactive molecules. The strategic combination of these features in the bromophenoxyacetonitrile core suggests a high potential for multifaceted biological interactions. This document synthesizes current knowledge and provides a forward-looking perspective on the therapeutic promise of this intriguing class of compounds.

Part 1: Anticancer Potential: Targeting Microtubule Dynamics

A significant body of evidence points towards the anticancer potential of acrylonitrile derivatives, particularly their ability to interfere with microtubule dynamics, a cornerstone of cancer chemotherapy.[1][2][3] Structurally related 2-phenylacrylonitrile derivatives have demonstrated potent inhibitory effects on tubulin polymerization.[2][4][5] This mechanism is critical as microtubules are essential for the formation of the mitotic spindle, which facilitates chromosome segregation during cell division.[1][3]

Mechanism of Action: Induction of G2/M Cell Cycle Arrest and Apoptosis

The primary anticancer mechanism proposed for bromophenoxyacetonitrile derivatives is the inhibition of tubulin polymerization. By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to a cascade of events that culminates in cell death.

-

Tubulin Binding: The derivative binds to the colchicine-binding site on β-tubulin, preventing the polymerization of α/β-tubulin heterodimers into microtubules.[6]

-

Mitotic Spindle Disruption: The lack of functional microtubules prevents the formation of a normal mitotic spindle.[1][3]

-

Cell Cycle Arrest: This disruption activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[2][4]

-

Apoptosis Induction: Prolonged G2/M arrest triggers the intrinsic apoptotic pathway.[7][8][9] This is often characterized by the activation of caspases (e.g., caspase-3, -8, and -9), an increase in the pro-apoptotic protein Bax, and the release of cytochrome c from the mitochondria.[8][10]

Caption: Proposed anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Quantitative Analysis of Anti-inflammatory Efficacy

The inhibitory concentration (IC50) for reducing inflammatory markers is a key metric. The data below is for related compounds, indicating potential efficacy.

| Compound Class | Assay | IC50 | Reference |

| N-(2-bromo-phenyl)-benzamide | Protease Inhibition | 0.04-0.07 mg/mL | |

| 3-Arylphthalide (5a) | NO Production (Bv.2 cells) | < 50 µM | |

| 3-Arylphthalide (5a) | NO Production (RAW 264.7) | < 50 µM | |

| 2-phenoxy acetamide (3c) | Carrageenan-induced edema | Active |

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

Causality: This assay is selected to quantify a key inflammatory mediator, nitric oxide (NO). Macrophages stimulated with LPS produce high levels of NO via the inducible nitric oxide synthase (iNOS) enzyme. The Griess assay measures nitrite, a stable breakdown product of NO, in the cell culture supernatant. A reduction in nitrite levels in the presence of the test compound indicates a potent anti-inflammatory effect, likely through the inhibition of iNOS expression or activity.

Methodology:

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of the bromophenoxyacetonitrile derivatives for 1-2 hours.

-

Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to each well at a final concentration of 1 µg/mL (except for the negative control wells).

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

-

Griess Reaction:

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

-

Incubate for another 10 minutes at room temperature.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.

-

Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. Determine the percentage of NO production inhibition compared to the LPS-only treated cells.

Conclusion and Future Directions

The bromophenoxyacetonitrile scaffold represents a promising and versatile platform for the development of novel therapeutic agents. The evidence from structurally analogous compounds strongly suggests potential efficacy in three critical therapeutic areas: oncology, infectious diseases, and inflammatory disorders. The proposed mechanisms—tubulin polymerization inhibition for anticancer effects, broad-spectrum activity for antimicrobial applications, and NF-κB pathway modulation for anti-inflammatory action—provide a solid foundation for targeted drug design and optimization.

Future research should focus on the synthesis and screening of a focused library of bromophenoxyacetonitrile derivatives to establish definitive structure-activity relationships (SAR). Advanced studies should then aim to confirm the proposed mechanisms of action, evaluate in vivo efficacy in relevant animal models, and assess the pharmacokinetic and toxicological profiles of lead compounds. The insights provided in this guide offer a strategic roadmap for unlocking the full therapeutic potential of this exciting chemical class.

References

-

Recent developments in tubulin polymerization inhibitors: An overview. (2014). ResearchGate. [Link]

-

Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (n.d.). NIH. [Link]

-

Synthesis, characterization and antimicrobial activity of 2-(3-aryltriaz-2-enyl) acetonitrile. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. (2014). PubMed. [Link]

-

Recent developments in tubulin polymerization inhibitors: An overview. (2014). PubMed. [Link]

-

Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (n.d.). PubMed. [Link]

-

Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (n.d.). ResearchGate. [Link]

-

Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. (n.d.). NIH. [Link]

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2022). NIH. [Link]

-

A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. (n.d.). NIH. [Link]

-

Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line. (2023). PubMed Central. [Link]

-

Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (n.d.). PubMed Central. [Link]

-

Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. (2011). ResearchGate. [Link]

-

Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. (2022). NIH. [Link]

-

Antiinflammatory Agents. 2. Syntheses and Antiinflammatory Activity of Substituted 2-aminophenylacetic Acid Derivatives. (n.d.). PubMed. [Link]

-

Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. (2010). MDPI. [Link]

-

Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. (2021). SciELO. [Link]

-

Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). (2024). Delta University Scientific Journal. [Link]

-

In vitro induction of apoptosis and in vivo effects of a flavone nitroderivative in murine mammary adenocarcinoma cells. (2009). PubMed. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2023). MDPI. [Link]

-

Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). NIH. [Link]

-

Non-steroidal anti-inflammatory drugs induce apoptosis in head and neck cancer cell lines. (2001). PubMed. [Link]

-

Naturally Occurring NF-κB Inhibitors. (2009). ResearchGate. [Link]

-

NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. (2022). PubMed Central. [Link]

-

Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (n.d.). PubMed Central. [Link]

-

A New Benzoox[4][5]epino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines. (2023). MDPI. [Link]

-

Inhibitory Growth Evaluation and Apoptosis Induction in MCF-7 Cancer Cells by New 5-aryl-2-butylthio-1,3,4-oxadiazole Derivatives. (2017). PubMed. [Link]

-

Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. (2022). NIH. [Link]

-

Anti-Inflammatory Effects of a Novel Acetonitrile–Water Extract of Lens Culinaris against LPS-Induced Damage in Caco-2 Cells. (2024). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in tubulin polymerization inhibitors: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro induction of apoptosis and in vivo effects of a flavone nitroderivative in murine mammary adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Non-steroidal anti-inflammatory drugs induce apoptosis in head and neck cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 2-(3-Bromophenoxy)acetonitrile in Modern Synthesis

An In-depth Technical Guide to the Commercial Sourcing and Quality Verification of 2-(3-Bromophenoxy)acetonitrile

2-(3-Bromophenoxy)acetonitrile (CAS No. 951918-24-4) is a versatile bifunctional building block of significant interest to the pharmaceutical and agrochemical industries. Its molecular architecture, featuring a brominated phenyl ring ripe for cross-coupling reactions and a nitrile group that serves as a precursor to amines, carboxylic acids, and other functionalities, makes it a valuable intermediate in the synthesis of complex target molecules.[1][2] The success of multi-step synthetic campaigns often hinges on the quality and reliability of such starting materials. A batch of impure or misidentified reagent can lead to failed reactions, costly delays, and ambiguous results, compromising the integrity of a research program.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for navigating the commercial landscape of 2-(3-Bromophenoxy)acetonitrile. It moves beyond a simple list of vendors to instill a rigorous, field-proven methodology for supplier evaluation, documentation analysis, and incoming quality control. Our objective is to empower scientists to make informed purchasing decisions and to validate the quality of their reagents, thereby ensuring the reproducibility and success of their scientific endeavors.

Part 1: The Commercial Supplier Landscape and Critical Evaluation Metrics

Sourcing specialized chemical reagents requires a multi-faceted evaluation process. The choice of a supplier should not be based solely on price or availability but on a holistic assessment of quality, documentation, and support.

Identified Commercial Suppliers

The market for 2-(3-Bromophenoxy)acetonitrile includes both catalog suppliers offering pre-packaged quantities and companies specializing in custom synthesis. While availability can fluctuate, the following represent known sources for this specific molecule.

| Supplier Name | CAS Number | Typical Purity | Notes |

| BLD Pharm | 951918-24-4 | Not specified, research grade | Offers various pack sizes for research use.[3] |

| Zhejiang Jiuzhou Chem Co., Ltd | 951918-24-4 | 99% | Can handle larger production capacities.[1] |

| Custom Synthesis Providers | 951918-24-4 | Made to order | Companies like BOC Sciences offer a wide range of custom synthesis services for compounds not readily in stock.[4] |

Note: Researchers should be cautious to distinguish 2-(3-Bromophenoxy )acetonitrile (CAS 951918-24-4) from its isomer 2-(3-Bromophenyl )acetonitrile (CAS 31938-07-5), which is more common and sold by a wider range of suppliers like Sigma-Aldrich and Matrix Fine Chemicals.[5][6]

The Causality Behind Supplier Selection: A Decision Workflow

Choosing a supplier is a risk-management exercise. The following workflow illustrates the logical steps to mitigate risks associated with reagent quality. This process prioritizes verifiable data and documentation as the foundation for a purchasing decision.

Caption: A logical workflow for selecting and validating a chemical supplier.

Part 2: A Scientist's Guide to Decoding Supplier Documentation

Documentation is the primary source of information about a chemical's quality and safety. A thorough review is a non-negotiable step in the procurement process.

The Certificate of Analysis (CoA): Your Window into Product Quality

The CoA is a formal document certifying that a specific batch of product has been tested and meets its predetermined specifications.[7] It is the single most important piece of quality documentation.

Key Components to Scrutinize:

-